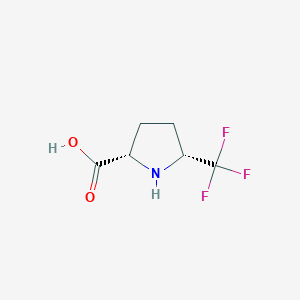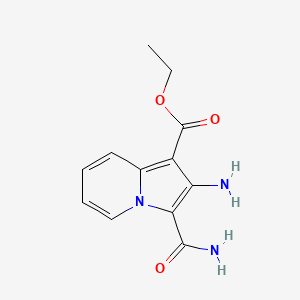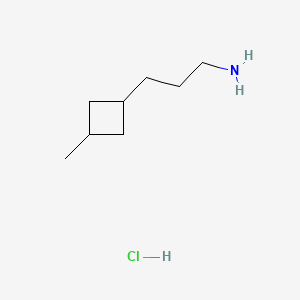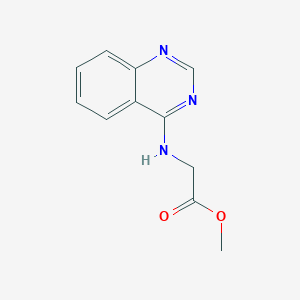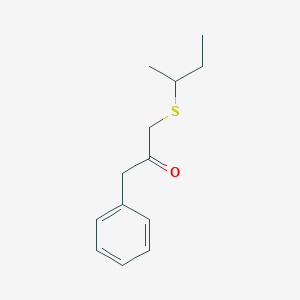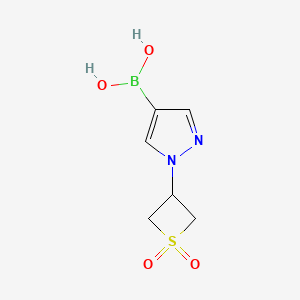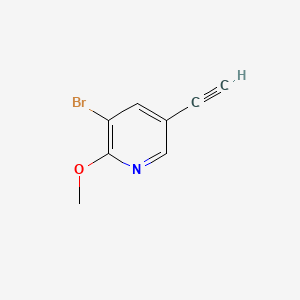![molecular formula C8H9BF2O2 B15301506 [2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
[2-(1,1-Difluoroethyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [2-(1,1-Difluoroethyl)phenyl]boronic acid typically involves the reaction of 2-(1,1-difluoroethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: [2-(1,1-Difluoroethyl)phenyl]boronic acid can undergo oxidation to form the corresponding phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
科学研究应用
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: Used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Medicine:
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
作用机制
The mechanism of action of [2-(1,1-Difluoroethyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the difluoroethyl group.
4-Fluorophenylboronic Acid: Contains a single fluorine atom instead of a difluoroethyl group.
2-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a difluoroethyl group.
Uniqueness: The presence of the difluoroethyl group in [2-(1,1-Difluoroethyl)phenyl]boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
属性
分子式 |
C8H9BF2O2 |
|---|---|
分子量 |
185.97 g/mol |
IUPAC 名称 |
[2-(1,1-difluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-8(10,11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3 |
InChI 键 |
BQHCOXWCDPUQES-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C(C)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


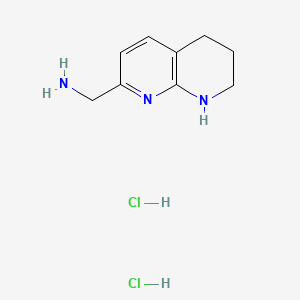
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
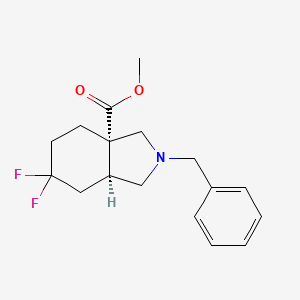
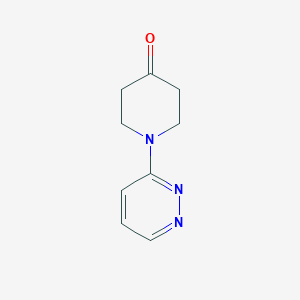
![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)

